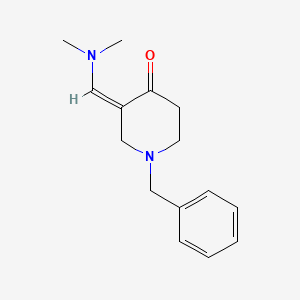

1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one

説明

1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one is a piperidinone derivative that has garnered significant attention due to its unique physical and chemical properties.

準備方法

The synthesis of 1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one typically involves the reaction of piperidin-4-one with benzyl chloride and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

化学反応の分析

1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including 1-benzyl-3-((dimethylamino)methylene)piperidin-4-one, exhibit promising anticancer properties. A specific study demonstrated that certain piperidine compounds showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when compared to traditional chemotherapeutics like bleomycin . The structural characteristics of these compounds play a crucial role in their biological activity, suggesting that modifications to the piperidine structure could yield more potent anticancer agents.

Alzheimer's Disease Therapy

Another significant application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that piperidine derivatives can inhibit key enzymes involved in neurodegeneration, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These inhibitors are crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function. The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic potential.

Structure-Activity Relationship Studies

Optimization of Biological Activity

The efficacy of this compound has been explored through structure-activity relationship (SAR) studies. These studies aim to identify how variations in the chemical structure affect biological activity. For instance, modifications to the benzyl group or the dimethylamino moiety can significantly influence the binding affinity and selectivity for various biological targets . Such insights are invaluable for the development of more effective drugs.

Synthetic Applications

Building Blocks for Complex Molecules

The compound serves as a vital building block in organic synthesis, particularly in the development of more complex piperidine derivatives. Its synthesis has been optimized through various methods, allowing for high yields and purity . These derivatives can be further modified to create compounds with diverse pharmacological activities, expanding their applicability in medicinal chemistry.

Data Table: Summary of Applications

Future Directions and Case Studies

Exploration of New Therapeutics

Ongoing research is focused on exploring new therapeutic avenues utilizing this compound. For instance, studies are investigating its potential as a co-potentiator for cystic fibrosis treatments, where it may enhance the efficacy of existing therapies by improving chloride channel activity in CFTR mutants .

Case Study: Synthesis and Evaluation

A notable case study involved synthesizing various analogs of this compound to evaluate their effects on SERT (serotonin transporter) and NET (norepinephrine transporter) binding affinities. The results indicated that specific structural modifications led to increased selectivity for SERT, highlighting the importance of SAR studies in drug development .

作用機序

The mechanism of action of 1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one can be compared with other similar compounds, such as:

Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities, but differ in their substituents and overall chemical properties.

Piperidinone derivatives: These compounds contain the piperidinone core and are used in various applications, including pharmaceuticals and agrochemicals.

Dimethylamino compounds: These compounds contain the dimethylamino group and are known for their diverse chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties, which make it a valuable compound for research and industrial applications .

生物活性

1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one, also known as (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl and a dimethylamino group, which are critical for its biological activity. The presence of these functional groups enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Various studies have assessed its effectiveness against different strains of bacteria and fungi.

Table 1: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 0.004 mg/mL | Strong inhibition |

| Escherichia coli | 0.005 mg/mL | Strong inhibition |

| Candida albicans | 0.025 mg/mL | Moderate inhibition |

| Pseudomonas aeruginosa | 0.1 mg/mL | Weak inhibition |

The compound showed potent activity against Staphylococcus aureus and Escherichia coli , with MIC values indicating effective inhibition at very low concentrations. In contrast, its effect on Pseudomonas aeruginosa was less pronounced, suggesting specificity in its antimicrobial action .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. Its mechanism may involve:

- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : It may act on receptors that regulate cellular signaling pathways, disrupting normal cellular functions.

Therapeutic Applications

Beyond its antimicrobial properties, this compound is being investigated for its potential use in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests it may modulate neurotransmitter systems effectively.

Case Study: Neuroprotective Effects

In a recent study, the compound was evaluated for neuroprotective effects in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to control groups .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|

| This compound | High | Moderate |

| N-benzylpiperidine | Moderate | Low |

| N,N-dimethylpiperidin-4-one | Low | Moderate |

This table illustrates that while similar compounds exhibit varying levels of activity, this compound stands out for its high antimicrobial efficacy coupled with moderate neuroprotective potential .

特性

IUPAC Name |

(3Z)-1-benzyl-3-(dimethylaminomethylidene)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-16(2)11-14-12-17(9-8-15(14)18)10-13-6-4-3-5-7-13/h3-7,11H,8-10,12H2,1-2H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNLRGKJASPTJG-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/CN(CCC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。